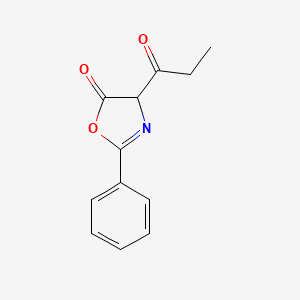

2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-4-propionyloxazol-5(4H)-one: is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound features a phenyl group attached to the second carbon and a propionyl group attached to the fourth carbon of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-propionyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with glycine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C)

Solvent: Common solvents include ethanol or methanol

Catalyst: Sodium hydroxide or other strong bases

Industrial Production Methods: Industrial production of 2-Phenyl-4-propionyloxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming oxazole derivatives with additional oxygen functionalities.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions include various substituted oxazoles, hydroxylated derivatives, and reduced oxazole compounds.

Scientific Research Applications

Chemistry: 2-Phenyl-4-propionyloxazol-5(4H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are explored for their activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, 2-Phenyl-4-propionyloxazol-5(4H)-one is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-propionyloxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation.

Comparison with Similar Compounds

- 2-Phenyl-4-methyloxazol-5(4H)-one

- 2-Phenyl-4-ethyloxazol-5(4H)-one

- 2-Phenyl-4-butyloxazol-5(4H)-one

Comparison: Compared to its similar compounds, 2-Phenyl-4-propionyloxazol-5(4H)-one is unique due to its specific propionyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as in the synthesis of specific pharmaceuticals where the propionyl group plays a crucial role in the compound’s bioactivity.

Biological Activity

2-Phenyl-4-propanoyl-1,3-oxazol-5(4H)-one, with the chemical formula C12H11NO and CAS number 85094-77-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO |

| Molecular Weight | 217.221 g/mol |

| LogP | 0.773 |

| Polar Surface Area | 55.73 Ų |

The compound's structure features an oxazolone ring, which is crucial for its biological activity. The presence of the phenyl and propanoyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits inhibitory effects on various cancer cell lines, including breast and colon cancer cells. For instance, a study demonstrated that it induces apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

The mechanism by which this compound exerts its biological effects involves interaction with specific protein kinases. It has been identified as a potent inhibitor of platelet-derived growth factor receptor kinase (PDGF-R) and focal adhesion kinase (FAK) . These interactions disrupt signaling pathways critical for cancer cell proliferation and survival.

Analgesic Activity

In addition to anticancer properties, the compound has been evaluated for analgesic effects. A recent study reported that derivatives of oxazolones, including this compound, exhibited significant analgesic activity in animal models. The efficacy was assessed using the writhing test and hot plate test, indicating potential for pain management applications .

Toxicity Profile

The toxicity profile of this compound appears favorable based on acute toxicity studies. These studies showed no lethal effects at tested doses, suggesting a low risk for adverse effects in therapeutic contexts .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. Flow cytometry analysis confirmed increased apoptosis markers in treated cells compared to controls .

Case Study 2: Analgesic Efficacy

A study involving mice assessed the analgesic effects of the compound through behavioral tests. Mice treated with 20 mg/kg of the compound showed a significant reduction in pain responses compared to the control group. Histopathological examinations revealed no signs of inflammation or damage in organs post-treatment, reinforcing the compound's safety profile .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-4-propanoyl-1,3-oxazol-5(4H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Erlenmeyer azlactone formation. A common method involves condensation of acetyl glycine with an aldehyde (e.g., thiophene-2-carbaldehyde) in acetic anhydride, catalyzed by anhydrous sodium acetate. Key steps include:

- Refluxing the mixture for 2–3 hours to promote cyclization.

- Slow cooling and recrystallization from solvents like carbon tetrachloride or chloroform to obtain single crystals . Optimization involves adjusting molar ratios (e.g., 1:1 aldehyde-to-acetyl glycine) and monitoring reaction temperature (typically 110–120°C) to minimize side products. Purity is validated via melting point analysis (e.g., 411–412 K) and NMR .

Q. How is the crystal structure of this compound determined, and what software is essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Oxford Diffraction Xcalibur) with Mo/Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods in SHELXS-97 , followed by refinement via SHELXL-97 . Critical parameters include:

- Space group assignment (e.g., monoclinic P2₁/n).

- Hydrogen atom placement using riding models (C–H = 0.93–0.96 Å, Uiso = 1.5Ueq(C)) . Validation tools like PLATON check for missed symmetry and intermolecular interactions .

Q. What spectroscopic techniques are used to characterize this oxazolone derivative?

- FT-IR : Confirms carbonyl (C=O) stretches at ~1750–1800 cm⁻¹ and oxazole ring vibrations (~1600 cm⁻¹).

- NMR : <sup>1</sup>H NMR shows aromatic protons (δ 7.2–8.1 ppm) and methyl/methylene groups (δ 2.1–2.5 ppm). <sup>13</sup>C NMR identifies the oxazolone carbonyl at ~165–170 ppm .

- UV-Vis : π→π* transitions of the conjugated system (λmax ~250–300 nm) .

Advanced Research Questions

Q. How do non-covalent interactions influence the crystal packing of 2-phenyl-4-propanoyl oxazolone derivatives?

Crystal packing is stabilized by:

- C–H⋯O hydrogen bonds : Form chains along specific crystallographic directions (e.g., [101] in thiophene analogs, with donor-acceptor distances ~3.4–3.9 Å) .

- π⋯π stacking : Aromatic rings (oxazole and phenyl) exhibit centroid-centroid distances of 3.7–3.9 Å, contributing to 3D networks .

- C–H⋯π interactions : Methyl or propionyl groups interact with adjacent rings (e.g., H⋯π distance ~2.8 Å) . These interactions are visualized using ORTEP-3 and analyzed via Mercury .

Q. What computational methods predict the electronic properties of this compound, and how do they guide reactivity studies?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO gaps : Correlate with photochemical reactivity (e.g., gaps ~4–5 eV suggest potential as photosensitizers) .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (oxazolone O) and electrophilic (propanoyl C) sites for reaction design .

- NBO analysis : Quantifies hyperconjugation (e.g., lone pair donation from O to adjacent C=O) .

Q. How can contradictions in crystallographic data (e.g., bond lengths or space groups) be resolved?

Discrepancies arise from solvent effects, polymorphism, or refinement artifacts. Mitigation strategies include:

- Multi-scan absorption correction : Tools like SADABS reduce errors in intensity data .

- Twinned data refinement : Use SHELXL 's TWIN/BASF commands for non-merohedral twinning .

- Cross-validation : Compare with analogous structures (e.g., 2-phenyl-4-(trimethoxybenzylidene) oxazolones, C–C bond lengths ~1.45–1.49 Å) .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a precursor for:

- Peptide analogs : Via ring-opening reactions with amines .

- Heterocyclic drugs : Friedel-Crafts alkylation with arenes (using AlCl3) yields 4-benzyl-1,3-oxazole derivatives with cytotoxic activity .

- Photoredox catalysts : Substituent tuning (e.g., diphenylamino groups) enhances light absorption for polymerization initiation .

Properties

CAS No. |

85094-77-5 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-phenyl-4-propanoyl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C12H11NO3/c1-2-9(14)10-12(15)16-11(13-10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |

InChI Key |

FLCGQLNXAQAXSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1C(=O)OC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.